2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate
Overview
Description
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate, also known as QMF, is a chemical compound that has been extensively studied for its potential applications in scientific research. QMF is a derivative of furamide, which is a class of compounds that have been shown to exhibit a wide range of biological activities.
Mechanism of Action
The mechanism of action of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has also been shown to inhibit the activity of protein kinase C (PKC), which is an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have a variety of biochemical and physiological effects. In neuropharmacology, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on neuronal activity. In cancer research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to induce apoptosis, or programmed cell death, in cancer cells. In infectious disease research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Advantages and Limitations for Lab Experiments
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has several advantages for lab experiments, including its high purity and potency. 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate is also relatively stable and can be stored for extended periods of time. However, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has some limitations for lab experiments, including its high cost and limited availability.
Future Directions
There are several future directions for the study of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate. In neuropharmacology, further research is needed to elucidate the exact mechanism of action of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate and its potential applications for the treatment of neurological disorders. In cancer research, further research is needed to determine the optimal dosing and administration of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate for the treatment of cancer. In infectious disease research, further research is needed to investigate the potential of 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate as a novel antimicrobial agent. Additionally, further research is needed to develop more cost-effective and scalable synthesis methods for 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate.
Scientific Research Applications
2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been studied for its potential applications in a variety of scientific research areas, including neuropharmacology, cancer research, and infectious disease research. In neuropharmacology, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have potent anticonvulsant and neuroprotective effects. In cancer research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In infectious disease research, 2-methyl-N-(6-quinolinylmethyl)-3-furamide trifluoroacetate has been shown to have antimicrobial activity against a variety of bacteria, fungi, and viruses.
properties
IUPAC Name |
2-methyl-N-(quinolin-6-ylmethyl)furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-14(6-8-20-11)16(19)18-10-12-4-5-15-13(9-12)3-2-7-17-15/h2-9H,10H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAVTWRKYRVSLGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NCC2=CC3=C(C=C2)N=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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